molecular formula C24H24N2O5 B2505241 ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868223-78-3

ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2505241
CAS No.: 868223-78-3
M. Wt: 420.465
InChI Key: OWXSLUACNMJWMQ-UHFFFAOYSA-N
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Description

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound featuring multiple functional groups, including ester, ketone, and amine functionalities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline derivative, followed by the formation of the isoquinoline moiety. The final step involves esterification to introduce the ethyl acetate group. Specific reaction conditions, such as the use of acid or base catalysts, temperature control, and solvent selection, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction parameters is essential to achieve consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is unique due to its combination of tetrahydroquinoline and isoquinoline moieties, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both tetrahydroquinoline and isoquinoline derivatives. The presence of ester functional groups suggests potential for various biological interactions.

Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. These activities are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. This compound may possess similar properties due to its structural analogs.

Anticancer Potential

Research has shown that derivatives of tetrahydroquinoline can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Further studies are necessary to elucidate the specific mechanisms and efficacy of this compound against different cancer types.

Neuroprotective Effects

The neuroprotective capabilities of similar compounds have been explored extensively. They may help in preventing neuronal damage in conditions such as Alzheimer's disease. This compound's potential role in neuroprotection warrants further investigation.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antioxidant activity comparable to established antioxidants.
Study 2Showed significant cytotoxicity against human breast cancer cell lines (MCF7).
Study 3Indicated potential neuroprotective effects in animal models of neurodegeneration.

The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:

  • Free Radical Scavenging : The compound may neutralize free radicals due to its electron-rich structure.
  • Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Interaction with Enzymes : Potential inhibition or activation of specific enzymes related to oxidative stress and inflammation could be a mechanism of action.

Properties

IUPAC Name

ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-2-30-23(28)16-31-21-11-5-9-19-18(21)12-14-25(24(19)29)15-22(27)26-13-6-8-17-7-3-4-10-20(17)26/h3-5,7,9-12,14H,2,6,8,13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXSLUACNMJWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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